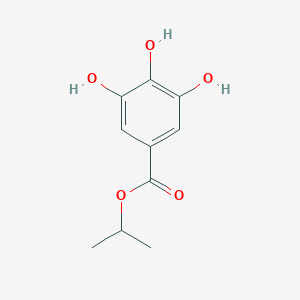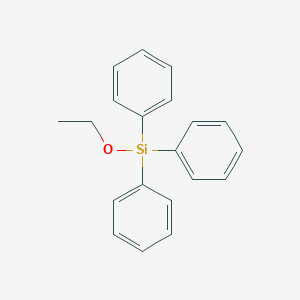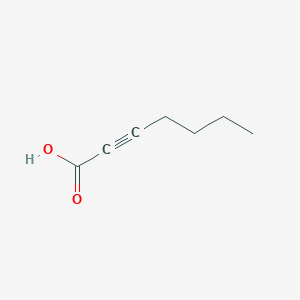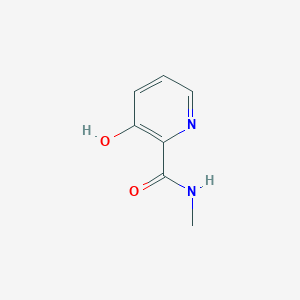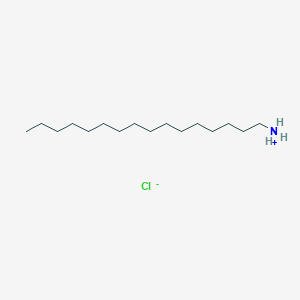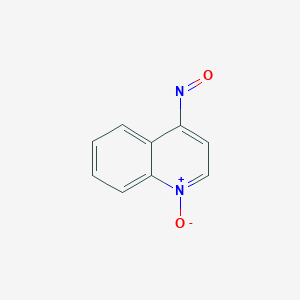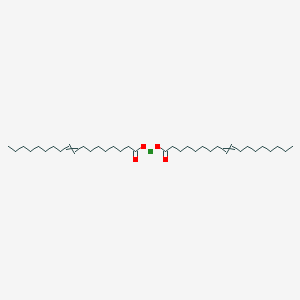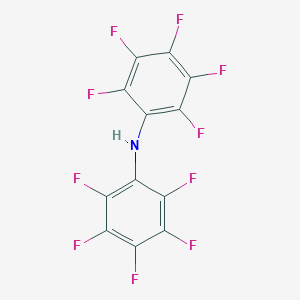
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is also known as pentafluorophenyl-2,3,4,5,6-pentafluoroaniline or PFPA. PFPA is a fluorinated aniline compound that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of PFPA in biological systems is not well understood. However, it is believed that PFPA may interact with various enzymes and proteins, leading to changes in their activity and function. PFPA may also interact with cellular membranes, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
PFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PFPA can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PFPA can reduce tumor growth in animal models. PFPA has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFPA has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. PFPA is also a versatile building block for the synthesis of various compounds. However, PFPA has some limitations, including its toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research and application of PFPA. One potential direction is the development of PFPA-based materials for various applications, including catalysis and sensing. Another potential direction is the investigation of PFPA as an anticancer agent, including the development of PFPA-based prodrugs and nanocarriers for targeted drug delivery. Additionally, the development of new synthetic methods for PFPA and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of PFPA involves the reaction of pentafluorobenzene with aniline in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of PFPA is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
PFPA has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, PFPA has been used as a building block for the synthesis of various compounds, including fluorinated heterocycles and amino acids. In medicinal chemistry, PFPA has been investigated for its potential as an anticancer agent. In material science, PFPA has been used as a surface modifier for various materials, including polymers and metals.
Propiedades
Número CAS |
1535-92-8 |
|---|---|
Nombre del producto |
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- |
Fórmula molecular |
C12HF10N |
Peso molecular |
349.13 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
Clave InChI |
NHPXUJAURHKKGX-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
Otros números CAS |
1535-92-8 |
Sinónimos |
1,1'-Iminobis(2,3,4,5,6-pentafluorobenzene) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
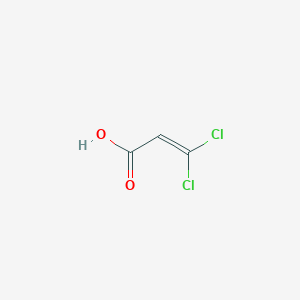
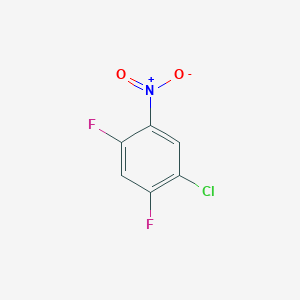
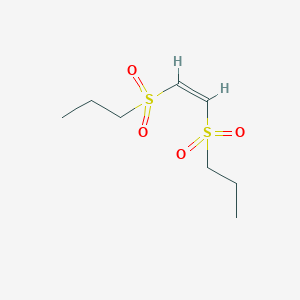
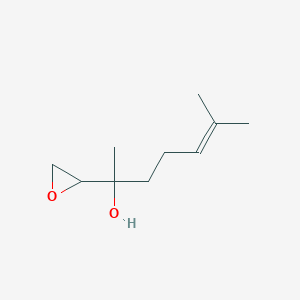
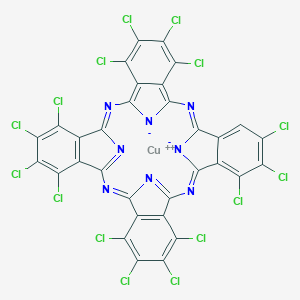
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
